N-(4-isothiocyanatophenyl)acetamide
Overview
Description
“N-(4-isothiocyanatophenyl)acetamide” is a chemical compound with the CAS Number: 35008-62-9 . It has a molecular weight of 192.24 .
Synthesis Analysis
The synthesis of N-(4-isothiocyanatophenyl)acetamide involves stirring a mixture of 0.192 g (1 mmol) N-(4-isothiocyanatophenyl)acetamide, 0.135 g (1 mmol) 2-[1-hydrazinylideneethyl]pyridine, and 5 mL of THF at 50 °C for 3 h .
Molecular Structure Analysis
The molecular formula of N-(4-isothiocyanatophenyl)acetamide is C9H8N2OS .
Scientific Research Applications
Antimicrobial Applications
N-(4-isothiocyanatophenyl)acetamide derivatives have been investigated for their antimicrobial properties. A study synthesized various heterocyclic compounds incorporating the antipyrine moiety, expecting high biological activity against various microorganisms. These compounds exhibited promising biological activities in antimicrobial testing (Aly, Saleh, & Elhady, 2011).
Medicinal Chemistry and Therapeutics
Complexes of N-(4-isothiocyanatophenyl)acetamide with inner transition metals like cerium(IV), thorium(IV), and dioxouranium(VI) were synthesized and characterized. These complexes demonstrated positive results in antibacterial, antifungal, and anticancer activities, indicating their potential in medicinal chemistry (Muruganandam, Kumar, & Balasubramanian, 2013).
Green Chemistry and Dye Production
The compound has been utilized in the green synthesis of intermediates for azo disperse dyes production. A study demonstrated the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide using a novel catalyst, showcasing an environmentally friendly approach in dye manufacturing (Qun-feng, 2008).
Anticancer Research
N-(4-isothiocyanatophenyl)acetamide derivatives have also been studied for their anticancer properties. Research involved synthesizing new derivatives and evaluating their antitumor activities against various human lung adenocarcinoma cells, showing significant selectivity and potential as anticancer agents (Evren et al., 2019).
Chemical Synthesis and Structural Studies
The compound's derivatives have been explored for their structural aspects. Studies on N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed their 'V' shaped structure and the generation of 3-D arrays via various intermolecular interactions, contributing to the field of chemical crystallography and structural chemistry (Boechat et al., 2011).
properties
IUPAC Name |
N-(4-isothiocyanatophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-7(12)11-9-4-2-8(3-5-9)10-6-13/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGLRYINFGRXPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378206 | |
Record name | N-(4-isothiocyanatophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isothiocyanatophenyl)acetamide | |
CAS RN |
35008-62-9 | |
Record name | N-(4-isothiocyanatophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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